Structural Differentiation from the 3,5-Dimethyl-4-Phenyl Pyrazole Analog: Absence of Methyl Groups Reduces Steric Bulk at the Pyrazole Core
The closest commercially available analog is N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide. The target compound lacks the 3,5-dimethyl substituents present on the comparator's pyrazole ring, resulting in a molecular weight reduction of 28 Da (351.47 vs. 379.52 Da). This structural difference alters the steric environment around the pyrazole core and may affect binding pocket occupancy; in related pyrazole-thioether cathepsin S inhibitors, substituent size at the pyrazole 3- and 5-positions has been shown to modulate S3 pocket interactions [1]. Direct head-to-head bioactivity data between these two analogs are not publicly available.
| Evidence Dimension | Molecular weight and steric bulk at pyrazole core |
|---|---|
| Target Compound Data | MW = 351.47 Da; 4-phenyl-1H-pyrazole (no 3,5-dimethyl substituents) |
| Comparator Or Baseline | N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide; MW = 379.52 Da; 3,5-dimethyl-4-phenyl-1H-pyrazole |
| Quantified Difference | ΔMW = -28 Da; absence of two methyl groups reduces steric bulk and lipophilicity |
| Conditions | Physicochemical comparison based on molecular formula; no co-tested bioassay data available |
Why This Matters
For procurement decisions, this structural difference means the two analogs are not interchangeable; researchers targeting specific pyrazole-substitution SAR must select the compound matching their designed pharmacophore.
- [1] Lee-Dutra A, et al. Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors: part 1. Bioorg Med Chem Lett. 2010;20(7):2370-2374. View Source
